2,3-Dimethylphenylhydrazine hydrochloride hydrate
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Overview
Description
2,3-Dimethylphenylhydrazine hydrochloride hydrate is a chemical compound with the molecular formula C8H15ClN2O. It is commonly used as a building block in the synthesis of research chemicals and specialty chemicals. This compound is known for its versatility and reactivity, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylphenylhydrazine hydrochloride hydrate can be synthesized through the reaction of 2,3-dimethylbenzene diazonium chloride with hydrazine hydrate. This reaction typically occurs under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, making it suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenylhydrazine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
2,3-Dimethylphenylhydrazine hydrochloride hydrate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic uses in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenylhydrazine hydrochloride hydrate involves its reactivity with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products. This reactivity is exploited in organic synthesis and medicinal chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenylhydrazine hydrochloride: Similar structure but with methyl groups at positions 2 and 4.
Phenylhydrazine hydrochloride: Lacks the methyl groups, making it less sterically hindered.
3,4-Dimethylphenylhydrazine hydrochloride: Methyl groups at positions 3 and 4, affecting its reactivity.
Uniqueness
2,3-Dimethylphenylhydrazine hydrochloride hydrate is unique due to the specific positioning of the methyl groups at positions 2 and 3 on the benzene ring. This positioning influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
(2,3-dimethylphenyl)hydrazine;hydrate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH.H2O/c1-6-4-3-5-8(10-9)7(6)2;;/h3-5,10H,9H2,1-2H3;1H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLHVQVBNFKKSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NN)C.O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-92-6 |
Source
|
Record name | Hydrazine, (2,3-dimethylphenyl)-, hydrochloride, hydrate (1:1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123333-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylphenylhydrazine hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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